molecular formula C10H13NO B3355591 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-5-ol CAS No. 63031-33-4

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-5-ol

Cat. No.: B3355591
CAS No.: 63031-33-4
M. Wt: 163.22 g/mol
InChI Key: AMUSCQWNRWEJGB-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-5-ol is a heterocyclic compound with a unique structure that includes a seven-membered ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a precursor compound using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or high-pressure reduction processes. These methods are optimized for higher yields and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-5-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, fully saturated derivatives, and various substituted pyridine derivatives .

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-5-ol involves its interaction with specific molecular targets. For instance, it has been studied as a calcitonin gene-related peptide (CGRP) receptor antagonist, which is relevant in the treatment of migraines. The compound binds to the CGRP receptor, inhibiting its activity and thereby reducing migraine symptoms .

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-6-2-1-5-9-8(10)4-3-7-11-9/h3-4,7,10,12H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUSCQWNRWEJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C=CC=N2)C(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20489292
Record name 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20489292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63031-33-4
Record name 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20489292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-5-ol
Reactant of Route 2
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-5-ol
Reactant of Route 3
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-5-ol
Reactant of Route 4
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-5-ol
Reactant of Route 5
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-5-ol
Reactant of Route 6
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-5-ol

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